methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H19BrN2O3S and its molecular weight is 435.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
The compound and its structurally related analogs have been synthesized through various chemical reactions, which are pivotal in developing potential depressant and anti-inflammatory drugs. For instance, primary amines reacting with specific methyl esters afford isoquinolinones, which, upon hydrogenation, yield compounds of interest due to their potential biological activities (Sanna & Savelli, 1984). Similarly, the reaction of brominated tetrahydroisoquinolines with alkyllithium demonstrates the versatility in synthesizing various structurally complex derivatives, highlighting the compound's role in facilitating the development of novel chemical entities (Orito et al., 2000).
Chemical Behavior and Reactions
The demethylation of methyl phenyl ethers presents a method for synthesizing desmethyl precursors, which is crucial for the development of pharmaceutical agents. This method demonstrates the compound's utility in removing protecting groups and synthesizing precursor compounds for further chemical modifications (Fredriksson & Stone-Elander, 2002). Additionally, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds via lithiation and reductive amination showcases the compound's importance in creating molecules with potential bioactive properties (Zlatoidský & Gabos, 2009).
Role in Synthesis of Bioactive Molecules
The compound serves as a crucial intermediate in the synthesis of PI3K/mTOR inhibitors, demonstrating its significance in the pharmaceutical development process. The optimized synthetic methods enable the production of derivatives of NVP-BEZ235, a potent inhibitor, showcasing the compound's utility in the synthesis of quinoline inhibitors (Lei et al., 2015).
properties
IUPAC Name |
methyl 7-bromo-1-[(4-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-25-19(24)22-10-9-12-3-4-13(20)11-16(12)17(22)18(23)21-14-5-7-15(26-2)8-6-14/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDYZWDFCEWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=C(C=C3)SC)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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